![molecular formula C9H9IO2 B13549430 [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol is an organic compound characterized by the presence of an oxirane ring and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol typically involves the reaction of a suitable precursor with an iodine source under controlled conditions. One common method is the epoxidation of a 2-iodophenyl-substituted alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Phenyl-substituted oxirane derivatives.
Substitution: Amino or thio-substituted oxirane derivatives.
Scientific Research Applications
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function. The iodophenyl group may also interact with specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]methanol: Similar in structure but with an ethoxycarbonyl group instead of an iodophenyl group.
[(2S,3S)-3-(2-Bromophenyl)oxiran-2-yl]methanol: Contains a bromophenyl group instead of an iodophenyl group, leading to different reactivity and applications.
[(2S,3S)-3-(2-Chlorophenyl)oxiran-2-yl]methanol: Contains a chlorophenyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
[(2S,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
InChI Key |
NACAIYWNYMDRQT-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@H](O2)CO)I |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


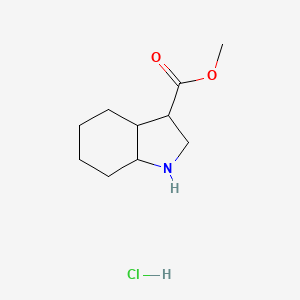
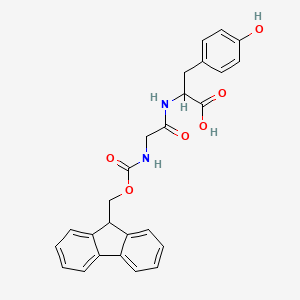
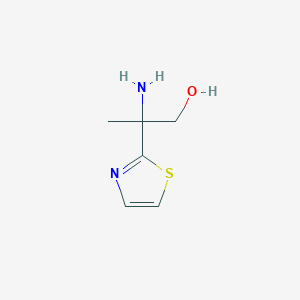
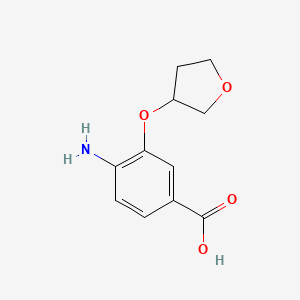

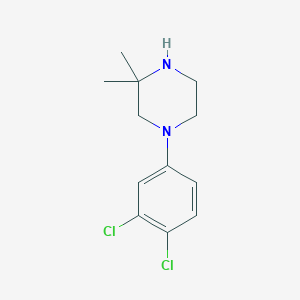
![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
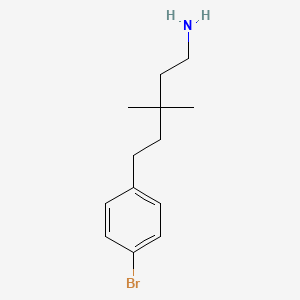
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
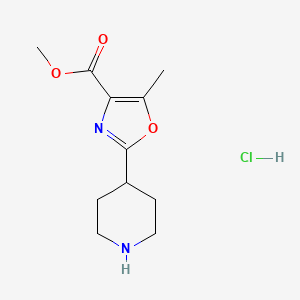
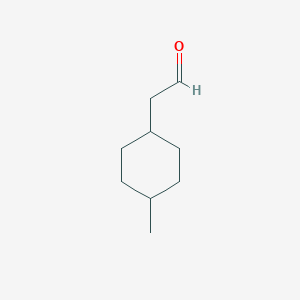

![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
